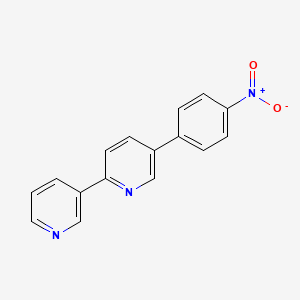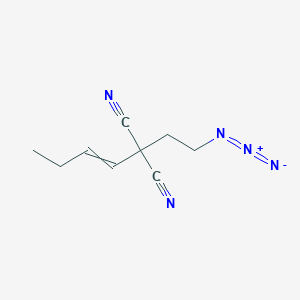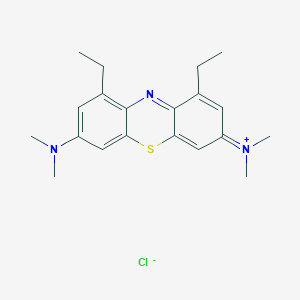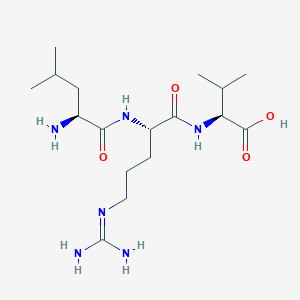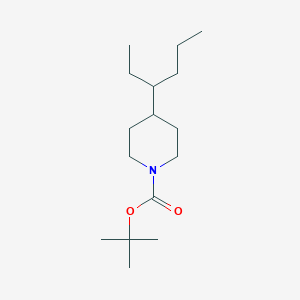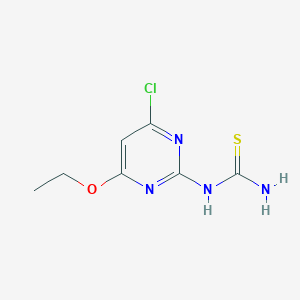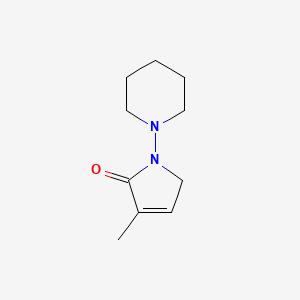
3-Methyl-1-(piperidin-1-yl)-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-(Piperidin-1-yl)-1,5-dihydro-2H-pyrrol-2-on ist eine heterocyclische Verbindung, die einen Piperidinring aufweist, der mit einer Pyrrolidinonstruktur verschmolzen ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-Methyl-1-(Piperidin-1-yl)-1,5-dihydro-2H-pyrrol-2-on beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Eine gängige Methode beinhaltet die Reaktion von 3-Methyl-1-Piperidinon mit geeigneten Reagenzien, um den gewünschten Pyrrolidinonring zu bilden. Die Reaktionsbedingungen beinhalten häufig die Verwendung von Katalysatoren, Lösungsmitteln und spezifischen Temperatur- und Druckeinstellungen, um Ausbeute und Reinheit zu optimieren .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter Verwendung von Durchflussreaktoren beinhalten, um eine gleichbleibende Qualität und einen hohen Durchsatz zu gewährleisten. Die Verwendung fortschrittlicher katalytischer Systeme und die automatische Steuerung der Reaktionsparameter können die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .
Analyse Chemischer Reaktionen
Reaktionstypen
3-Methyl-1-(Piperidin-1-yl)-1,5-dihydro-2H-pyrrol-2-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende N-Oxide zu bilden.
Reduktion: Reduktionsreaktionen können verschiedene hydrierte Derivate liefern.
Substitution: Nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Alkylhalogenide. Die Reaktionsbedingungen variieren je nach der gewünschten Transformation, beinhalten aber typischerweise kontrollierte Temperaturen, Lösungsmittel und Katalysatoren .
Hauptprodukte
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-(Piperidin-1-yl)-1,5-dihydro-2H-pyrrol-2-on wurde ausgiebig auf seine Anwendungen in folgenden Bereichen untersucht:
Chemie: Als Baustein bei der Synthese komplexer organischer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als bioaktive Verbindung mit antimikrobiellen und krebshemmenden Eigenschaften.
Medizin: Erforscht auf sein Potenzial als pharmazeutisches Zwischenprodukt in der Arzneimittelentwicklung.
Industrie: Verwendet bei der Herstellung von fortschrittlichen Materialien und Polymeren
Wirkmechanismus
Der Mechanismus, durch den 3-Methyl-1-(Piperidin-1-yl)-1,5-dihydro-2H-pyrrol-2-on seine Wirkungen ausübt, beinhaltet Wechselwirkungen mit spezifischen molekularen Zielstrukturen. Diese Wechselwirkungen können verschiedene biologische Pfade modulieren und so zu den gewünschten therapeutischen Ergebnissen führen. Beispielsweise kann die Verbindung bestimmte Enzyme oder Rezeptoren hemmen und so zelluläre Prozesse wie Signaltransduktion und Genexpression beeinflussen .
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-(piperidin-1-yl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its applications in:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of advanced materials and polymers
Wirkmechanismus
The mechanism by which 3-Methyl-1-(piperidin-1-yl)-1,5-dihydro-2H-pyrrol-2-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic outcomes. For example, the compound may inhibit certain enzymes or receptors, thereby affecting cellular processes such as signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen umfassen andere Piperidin- und Pyrrolidinonderivate, wie z. B.:
- 1-(Piperidin-1-yl)pyrrolidin-2-on
- 3-Methylpiperidin-2-on
- 1-(Piperidin-1-yl)-3-methylpyrrolidin-2-on .
Einzigartigkeit
Was 3-Methyl-1-(Piperidin-1-yl)-1,5-dihydro-2H-pyrrol-2-on auszeichnet, ist seine einzigartige Kombination von Strukturmerkmalen, die ihm eine besondere chemische Reaktivität und biologische Aktivität verleihen. Dies macht es zu einer wertvollen Verbindung für verschiedene Anwendungen in Forschung und Industrie .
Eigenschaften
CAS-Nummer |
918638-11-6 |
|---|---|
Molekularformel |
C10H16N2O |
Molekulargewicht |
180.25 g/mol |
IUPAC-Name |
4-methyl-1-piperidin-1-yl-2H-pyrrol-5-one |
InChI |
InChI=1S/C10H16N2O/c1-9-5-8-12(10(9)13)11-6-3-2-4-7-11/h5H,2-4,6-8H2,1H3 |
InChI-Schlüssel |
MIQHEZWUHXXNKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCN(C1=O)N2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



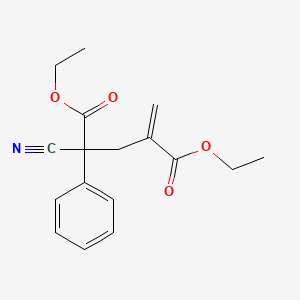

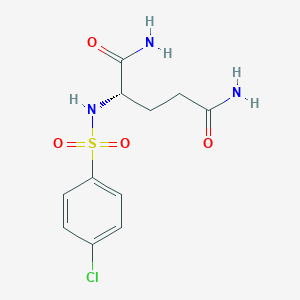
![Ethyl 2-[1-(benzyloxy)-1-oxopropan-2-YL]-1,3-thiazole-5-carboxylate](/img/structure/B12603513.png)
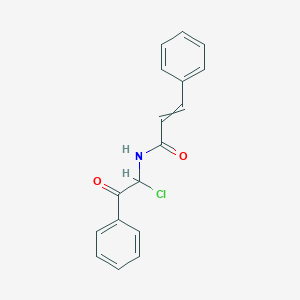
![1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12603534.png)
